![molecular formula C22H26N2O3 B3676437 3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B3676437.png)
3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol
Overview
Description
The compound “3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol” is a complex organic molecule. It contains several functional groups including an ether group (ethoxy), a methyl group, a phenol group, and a pyrazole group .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For instance, the phenol group might undergo reactions like esterification or halogenation. The pyrazole ring might participate in reactions like N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the presence of a phenol group might make it somewhat acidic. The ether and pyrazole groups might affect its polarity and hence its solubility in different solvents .Scientific Research Applications
- Phenols, including 2-ethoxyphenol, have been widely used as antiseptics and disinfectants. Joseph Lister famously employed phenol for antiseptic surgery as early as 1867 .
- In microbial studies, 2-ethoxyphenol has been used as a carbon and energy supplement. For instance, the red-pigmented coryneform bacterium Rhodococcus rhodochrous strain 116 utilizes it for growth .
- The benzylic position in aromatic compounds is chemically reactive. Reactions at this site include free radical bromination, nucleophilic substitution, and oxidation .
Antiseptic and Disinfectant Properties
Carbon and Energy Source for Microorganisms
Benzylic Position Reactions
Mechanism of Action
Future Directions
The future directions for this compound could be numerous depending on its applications. If it’s a pharmaceutical compound, future work could involve improving its efficacy or reducing its side effects. If it’s used in material science, future work could involve modifying its properties for specific applications .
properties
IUPAC Name |
3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-5-7-16-8-10-17(11-9-16)27-22-15(4)23-24-20(22)18-12-13-19(26-6-2)14(3)21(18)25/h8-13,25H,5-7H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUVQBRVLOZUOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C(=C(C=C3)OCC)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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